

Downstream Signaling Effects of Osimertinib

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Compound of Interest

Compound Name: AGL-2263

Cat. No.: B1665072

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Osimertinib covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding selectively inhibits mutant EGFR, including the T790M resistance mutation, while sparing wild-type EGFR. The inhibition of mutant EGFR leads to the suppression of multiple downstream signaling pathways critical for tumor cell proliferation, survival, and growth.

The primary downstream pathways affected by Osimertinib are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

- **PI3K/AKT/mTOR Pathway:** Inhibition of EGFR phosphorylation prevents the activation of Phosphoinositide 3-kinase (PI3K), which in turn blocks the phosphorylation and activation of AKT. This leads to the deactivation of the mammalian target of rapamycin (mTOR) signaling complex, resulting in decreased protein synthesis and cell proliferation, and the induction of apoptosis.
- **RAS/RAF/MEK/ERK Pathway:** Osimertinib-mediated EGFR inhibition prevents the activation of the RAS GTPase, which subsequently blocks the RAF-MEK-ERK signaling cascade. The suppression of this pathway leads to decreased cell proliferation and survival.

Quantitative Data on Downstream Signaling Effects

The following table summarizes the quantitative effects of Osimertinib on key downstream signaling proteins from preclinical studies.

Protein	Cell Line	Treatment	Effect	Assay
p-EGFR (T790M)	H1975 (L858R/T790M)	100 nM Osimertinib	>90% inhibition	Western Blot
p-AKT (Ser473)	H1975	100 nM Osimertinib	~85% inhibition	Western Blot
p-ERK1/2 (Thr202/Tyr204)	H1975	100 nM Osimertinib	~95% inhibition	Western Blot
p-S6 Ribosomal Protein	PC-9 (del19)	50 nM Osimertinib	>80% inhibition	Western Blot
Cleaved Caspase-3	H1975	250 nM Osimertinib	~3.5-fold increase	ELISA

Experimental Protocols

Western Blot Analysis of Protein Phosphorylation

- **Cell Culture and Lysis:** Human non-small cell lung cancer (NSCLC) cell lines (e.g., H1975, PC-9) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are treated with varying concentrations of Osimertinib or vehicle control (DMSO) for a specified duration (e.g., 2-6 hours). After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
- **SDS-PAGE and Electrotransfer:** Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the phosphorylated and

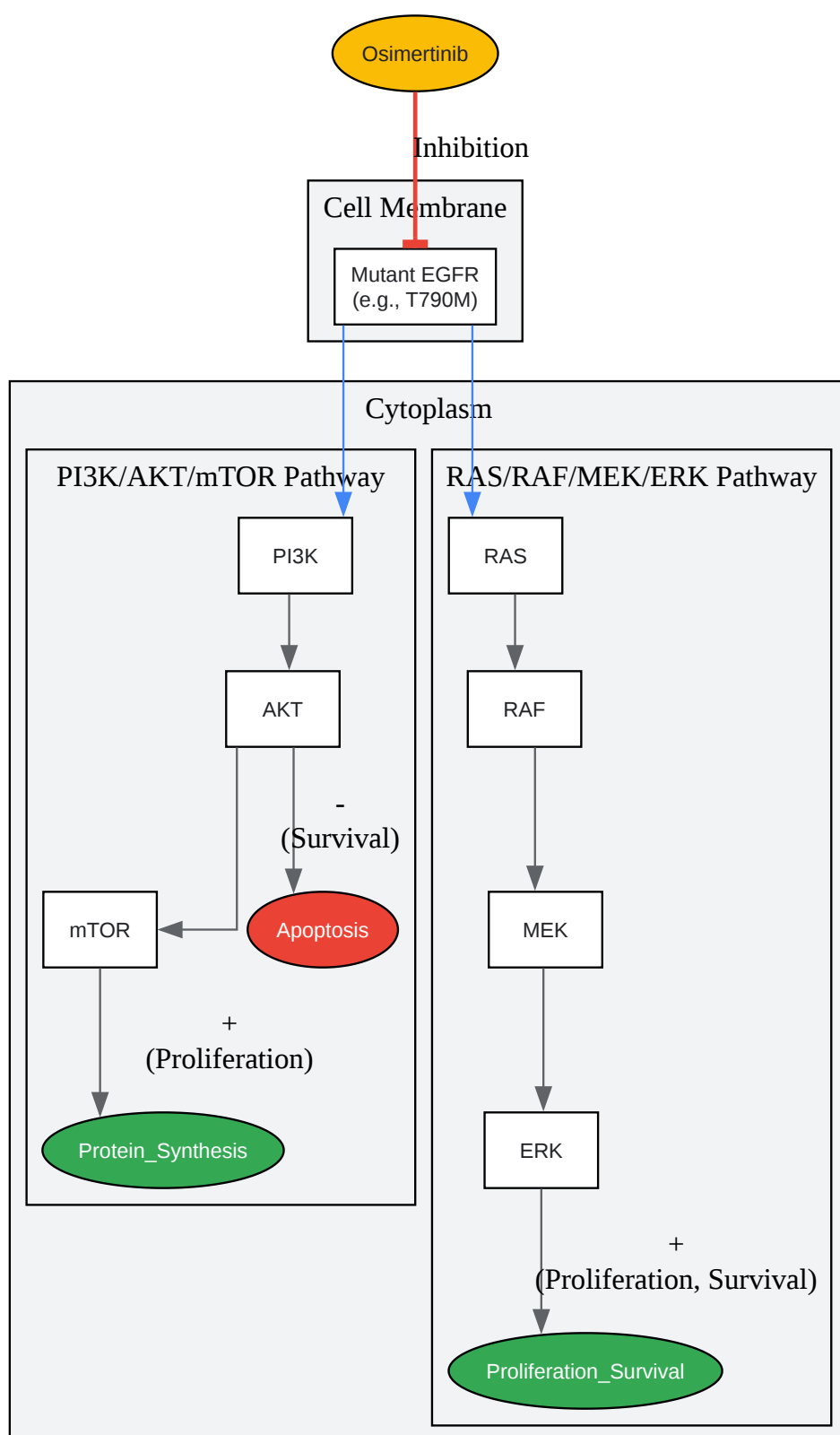
total forms of the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.

- **Detection:** After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Densitometry:** The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to the corresponding total protein levels.

Apoptosis Assay (ELISA for Cleaved Caspase-3)

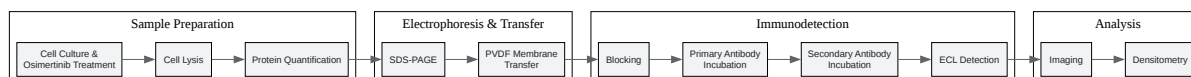
- **Cell Treatment:** Cells are seeded in 96-well plates and treated with Osimertinib or vehicle control for 24-48 hours.
- **Cell Lysis:** The culture medium is removed, and cells are lysed according to the manufacturer's protocol for the specific cleaved caspase-3 ELISA kit.
- **ELISA Procedure:** The cell lysates are added to the wells of the ELISA plate, which are coated with a capture antibody for cleaved caspase-3. The plate is incubated, washed, and then a detection antibody is added.
- **Signal Detection:** A substrate solution is added to the wells, and the colorimetric or fluorometric signal is measured using a plate reader.
- **Data Analysis:** The signal intensity is proportional to the amount of cleaved caspase-3 in the sample. The results are often expressed as a fold change relative to the vehicle-treated control.

Visualizations



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Caption: Osimertinib inhibits mutant EGFR, blocking downstream PI3K/AKT and RAS/RAF pathways.



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Caption: Workflow for Western Blot analysis of protein phosphorylation.

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